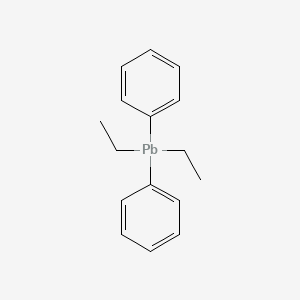

Plumbane, diethyldiphenyl-

Description

Historical Context of Organolead Research

The study of organometallic compounds, which feature a direct bond between a metal and a carbon atom, dates back to the 18th century. nobelprize.org However, the first true organometallic compound, involving a zinc-methyl bond, was synthesized in 1849 by Edward Frankland. nobelprize.org This discovery laid the groundwork for the exploration of other metal-carbon bonds, including those with lead. The first organolead compound, hexaethyldilead, was synthesized in 1858. wikipedia.org

Early research into organolead compounds was often characterized by challenges related to their instability. vulcanchem.com The synthesis of tetraalkyllead compounds, for instance, saw significant developments with the use of Grignard reagents in the early 1900s. acs.org These early efforts paved the way for the synthesis and characterization of a variety of organolead structures, including mixed alkyl-aryl compounds like diethyldiphenylplumbane. While the environmental impact of certain organolead compounds, such as tetraethyllead, is well-documented, their study has also been crucial for advancing preparative chemistry. nobelprize.orgcuni.cz

Significance within Group 14 Organometallic Chemistry

Diethyldiphenylplumbane is a member of the Group 14 organometallic compounds, which also includes organosilicon, organogermanium, and organotin compounds. The elements in this group all share a valence electron configuration of ns²np². libretexts.org A key trend within this group is the decreasing strength of the carbon-element (C-X) bond as one moves down the group. wikipedia.org For instance, the C-Pb bond in tetramethyllead (B1204573) has a dissociation energy of 204 kJ/mol, which is weaker than the C-Sn bond (approximately 195 kJ/mol) and the C-Ge bond (approximately 238 kJ/mol). wikipedia.orgvulcanchem.com

This trend in bond strength directly impacts the stability of the corresponding organometallic compounds, with organolead compounds being the least thermodynamically stable. vulcanchem.com The instability of diethyldiphenylplumbane is attributed to factors such as the weaker Pb-C bond and relativistic effects on lead's 6s electrons, which reduce hybridization efficiency. vulcanchem.com However, the presence of bulky ethyl and phenyl groups provides a degree of kinetic stability by sterically shielding the central lead atom. vulcanchem.com The study of such compounds provides valuable insights into the periodic trends and the influence of relativistic effects on the chemical properties of heavier elements.

Current Research Landscape and Objectives

Contemporary research on organolead compounds has largely shifted away from applications like fuel additives due to environmental and health concerns. cuni.cz The current focus is more on fundamental studies of their structure, bonding, and reactivity. allenpress.com For instance, recent research has explored intramolecularly hypercoordinated organolead compounds, where secondary bonding between the lead center and a dangling-arm functionality can lead to geometries other than the typical tetrahedral arrangement. allenpress.com

The development of advanced analytical techniques is also a significant area of research, aimed at the sensitive and selective quantification of organolead species in various environmental matrices. nib.siresearchgate.net While the broader field of organolead chemistry may be considered a more specialized area of study today, ongoing research continues to contribute to our understanding of the fundamental principles of organometallic chemistry, particularly the properties of heavy main-group elements. allenpress.com

Data and Properties of Diethyldiphenylplumbane

| Property | Value/Description | Reference |

| Molecular Formula | C₁₆H₂₀Pb | vulcanchem.com |

| Molecular Weight | 419 g/mol | vulcanchem.com |

| Synthesis | Can be synthesized via the reaction of lead(II) nitrate (B79036) with sodium tetraethylborohydride and phenylmagnesium bromide, or through the reaction of lead halides with Grignard or organolithium reagents. | vulcanchem.com |

| Stability | Thermodynamically unstable compared to its silicon or germanium counterparts. Requires inert storage conditions. | vulcanchem.com |

| Pb-C Bond Dissociation Energy | Approximately 130 kJ/mol | vulcanchem.com |

Spectroscopic Data for Diethyldiphenylplumbane

| Spectroscopic Technique | Key Features | Reference |

| Infrared (IR) Spectroscopy | C-Pb stretching: 450–500 cm⁻¹ (weak); Aromatic C-H bending: 700–750 cm⁻¹; Ethyl C-H stretches: 2850–2960 cm⁻¹ | vulcanchem.com |

Properties

CAS No. |

4692-79-9 |

|---|---|

Molecular Formula |

C16H20Pb |

Molecular Weight |

419 g/mol |

IUPAC Name |

diethyl(diphenyl)plumbane |

InChI |

InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |

InChI Key |

YYMFQOMSRZVTQK-UHFFFAOYSA-N |

Canonical SMILES |

CC[Pb](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Diethyldiphenylplumbane

Precursor Chemistry and Established Synthetic Routes

The foundation of synthesizing diethyldiphenylplumbane lies in the careful selection and reaction of appropriate precursors. A precursor, in this context, is a compound that provides the core structural elements of the target molecule through a chemical reaction. wikipedia.org

Reactions of Lead Compounds with Organic Reagents for Organolead Synthesis

Historically, the synthesis of organolead compounds has relied on the reaction of lead salts with organometallic reagents. chemeurope.comgoogle.com The most common lead precursors are lead(II) chloride and lead tetraacetate. chemeurope.com These are reacted with nucleophilic organic reagents that provide the ethyl and phenyl groups.

Grignard Reagents: A primary and well-established method involves the use of Grignard reagents (RMgX). chemeurope.comwikipedia.org For the synthesis of diethyldiphenylplumbane, a stoichiometric reaction of lead(II) chloride with ethylmagnesium bromide and phenylmagnesium bromide would be employed. The general reaction is as follows:

2 C₂H₅MgBr + 2 C₆H₅MgBr + PbCl₂ → (C₂H₅)₂(C₆H₅)₂Pb + 2 MgBrCl

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds are powerful nucleophiles for the formation of carbon-lead bonds. The reaction of lead halides with ethyl lithium and phenyl lithium can also yield diethyldiphenylplumbane. vulcanchem.com

Arylations with Lead Tetraacetate: Certain aromatic compounds can react directly with lead tetraacetate in an electrophilic aromatic substitution to form aryllead compounds. wikipedia.org For instance, anisole (B1667542) reacts with lead tetraacetate to produce p-methoxyphenyllead triacetate. chemeurope.comwikipedia.org While not a direct route to diethyldiphenylplumbane, this demonstrates a method for creating carbon-lead bonds with aryl groups.

The choice of reagent and reaction conditions is critical due to the thermodynamic instability of many organolead compounds. vulcanchem.com The carbon-lead bond is significantly weaker than the carbon-tin or carbon-silicon bonds, making the compounds prone to decomposition. chemeurope.com

| Lead Precursor | Organic Reagent | Product |

| Lead(II) chloride | Ethylmagnesium bromide & Phenylmagnesium bromide | Diethyldiphenylplumbane |

| Lead(II) chloride | Ethyl lithium & Phenyl lithium | Diethyldiphenylplumbane |

| Lead tetraacetate | Anisole | p-Methoxyphenyllead triacetate |

Preparative Methods for Specific Diethyldiphenylplumbane Derivatives (e.g., (C₂H₅)₂Pb(OSO₂CF₃)₂)

The synthesis of specific derivatives of diethyldiphenylplumbane often involves the modification of the parent compound or the use of specialized precursors. For a derivative like diethyldiphenyllead(IV) bis(trifluoromethanesulfonate), ((C₂H₅)₂Pb(OSO₂CF₃)₂), a likely synthetic route would involve the reaction of diethyldiphenylplumbane with two equivalents of trifluoromethanesulfonic acid.

This type of reaction is a protolytic cleavage of the lead-carbon bond, where a strong acid displaces one or more organic groups. The stability of the resulting triflate anion makes this a favorable reaction. The synthesis of such derivatives is crucial for further functionalization and for studying the reactivity of the diorganolead cation.

Modern Synthetic Strategies and Reaction Conditions

Contemporary synthetic chemistry aims for greater efficiency, selectivity, and milder reaction conditions. numberanalytics.com In the context of organolead chemistry, modern strategies often focus on improving upon the classical methods and exploring new catalytic systems.

Transmetalation Reactions: While less common for lead due to its lower electronegativity, transmetalation reactions using organotin or organosilicon precursors can be an alternative route. vulcanchem.com This involves the transfer of organic groups from a less reactive metal to lead.

Catalysis-Driven Transformations: The use of catalysts can enable reactions under milder conditions, potentially reducing decomposition and increasing yields. ijnc.ir While specific catalytic cycles for diethyldiphenylplumbane are not extensively documented in readily available literature, the principles of transition metal-catalyzed cross-coupling reactions could theoretically be adapted. mdpi.com

Flow Chemistry: The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. longdom.org This can be particularly advantageous for handling unstable compounds like organoleads, minimizing the risk of decomposition by ensuring rapid consumption of the product as it is formed.

Photochemical Methods: Photo-induced reactions can provide alternative energy sources to drive chemical transformations, sometimes leading to unique reactivity. mdpi.com The application of photochemistry to organolead synthesis is an area with potential for future development.

| Strategy | Description | Potential Advantages |

| Transmetalation | Transfer of organic groups from another metal (e.g., Sn, Si) to lead. | Can offer alternative reaction pathways. |

| Catalysis | Use of catalysts to lower activation energy and improve selectivity. ijnc.ir | Milder reaction conditions, higher yields, reduced byproducts. ijnc.ir |

| Flow Chemistry | Reactions conducted in a continuous stream rather than a batch. longdom.org | Precise control of reaction conditions, improved safety for unstable compounds. longdom.org |

| Photochemistry | Use of light to initiate chemical reactions. mdpi.com | Can enable unique transformations not accessible by thermal methods. mdpi.com |

Principles of Sustainable Synthesis in Organoplumbane Chemistry

The principles of green chemistry aim to reduce the environmental impact of chemical processes. longdom.org This includes minimizing waste, using less hazardous substances, and improving energy efficiency. ijnc.ir Applying these principles to organoplumbane chemistry is particularly important due to the inherent toxicity of lead compounds. chemeurope.com

Atom Economy: Green synthesis prioritizes maximizing the incorporation of all reactant atoms into the final product, thus minimizing waste. longdom.org Reactions with high atom economy are preferred. For instance, addition reactions are generally more atom-economical than substitution reactions.

Use of Safer Solvents: Traditional organic solvents are often volatile and flammable. The search for greener alternatives, such as water, supercritical fluids, or ionic liquids, is a key area of sustainable chemistry. longdom.org However, the reactivity of organometallic reagents often limits the choice of solvents.

Renewable Feedstocks: Whenever possible, using starting materials derived from renewable resources is a central tenet of sustainable chemistry. ijnc.ir

Catalysis over Stoichiometric Reagents: Catalytic reactions are inherently more sustainable than stoichiometric ones because a small amount of catalyst can facilitate the transformation of a large amount of substrate, reducing waste. longdom.orgunibe.ch The development of efficient catalytic systems for organolead synthesis would be a significant step towards sustainability.

The application of sustainable principles to the synthesis of diethyldiphenylplumbane presents significant challenges due to the nature of lead and its compounds. However, by focusing on areas like catalytic efficiency, waste reduction, and exploring alternative reaction media, the environmental footprint of these syntheses can be minimized. nih.gov

Elucidation of Molecular Structure and Bonding in Diethyldiphenylplumbane

Crystallographic Investigations

Crystallographic methods provide direct insight into the arrangement of atoms in the solid state, offering definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. researchgate.netosti.gov This technique involves irradiating a single, well-ordered crystal with monochromatic X-rays. The resulting diffraction pattern, which arises from the constructive interference of X-rays scattered by the electron clouds of the atoms within the crystal lattice, is collected and analyzed. researchgate.netosti.gov The positions and intensities of the diffracted beams are used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. researchgate.net This allows for the unambiguous determination of molecular geometry, including bond lengths and angles. osti.gov

A thorough search of the Cambridge Structural Database (CSD), the world's primary repository for small-molecule crystal structures, did not yield an experimental crystal structure determination for diethyldiphenylplumbane. um.eswikipedia.orgcam.ac.uk The CSD is a critical resource for chemists, providing access to curated crystallographic data for a vast number of organic and organometallic compounds. um.esuiowa.edunsf.gov In the absence of a deposited structure, the precise bond lengths and angles for diethyldiphenylplumbane remain to be experimentally confirmed by this method.

In the absence of a single-crystal structure, other solid-state characterization techniques provide valuable information about the compound's structure and purity. Powder X-ray Diffraction (PXRD) is a key technique used to analyze the crystalline nature of a bulk sample. researchgate.neticdd.com By comparing the diffraction pattern of a synthesized sample to known patterns or simulated patterns from predicted structures, one can identify the crystalline phases present. icdd.com

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is another powerful, non-destructive technique for characterizing the structure of solid materials. libretexts.org It is particularly useful for studying compounds that are insoluble or difficult to crystallize. cam.ac.uk For organolead compounds, ssNMR can provide information about the local environment of the lead and carbon atoms within the solid lattice. libretexts.org Specific nuclei, such as ¹³C and ²⁰⁷Pb, can be probed to understand the number of unique atomic sites in the crystal structure, which can indicate the presence of polymorphism or provide insights into the molecular packing. cardiff.ac.ukchem-soc.sinih.gov

Single-Crystal X-ray Diffraction Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods probe the interactions of molecules with electromagnetic radiation, providing detailed information about bonding, connectivity, and molecular formula.

Heteronuclear NMR spectroscopy, which probes the magnetic properties of atomic nuclei, is an indispensable tool for elucidating the structure of molecules in solution. libretexts.org For diethyldiphenylplumbane, ¹H, ¹³C, and ²⁰⁷Pb NMR are particularly informative.

²⁰⁷Pb NMR Spectroscopy: The lead-207 (B76081) isotope possesses a nuclear spin (I = 1/2) and is therefore NMR-active. huji.ac.il ²⁰⁷Pb NMR is highly sensitive to the electronic environment around the lead atom, with chemical shifts spanning an exceptionally wide range of over 10,000 ppm. huji.ac.ilchromatographyonline.com This large chemical shift dispersion makes it a sensitive probe for even subtle changes in the coordination and bonding at the lead center. chromatographyonline.com For tetraorganolead compounds like diethyldiphenylplumbane, the ²⁰⁷Pb chemical shift provides characteristic information about the nature of the organic substituents. huji.ac.il

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of the molecule. msu.edu In diethyldiphenylplumbane, distinct signals are expected for the ethyl and phenyl carbons. The chemical shifts of the carbons directly bonded to the lead atom are significantly influenced by the heavy atom effect. Furthermore, coupling between the ²⁰⁷Pb nucleus and the ¹³C nuclei (J-coupling) can be observed, providing direct evidence of the carbon-lead bonds. huji.ac.il The magnitude of these coupling constants can offer insights into the hybridization and nature of these bonds. huji.ac.il

| NMR Nucleus | Key Information Provided | Typical Characteristics for Organolead Compounds |

| ²⁰⁷Pb | Electronic environment of the lead atom. | Very wide chemical shift range (~10,000 ppm). chromatographyonline.com |

| ¹³C | Carbon framework and C-Pb bonding. | Distinct signals for ethyl and phenyl groups; observation of ¹J(²⁰⁷Pb, ¹³C) coupling. huji.ac.il |

| ¹H | Proton environment. | Signals for ethyl and phenyl protons; potential for ²J(²⁰⁷Pb, ¹H) and ³J(²⁰⁷Pb, ¹H) coupling. huji.ac.il |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. azom.com In electron impact (EI) mass spectrometry, a molecule is ionized by a high-energy electron beam, often leading to the fragmentation of the molecular ion. azom.comupce.cz The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. libretexts.orglibretexts.orgnist.gov

For diethyldiphenylplumbane, the fragmentation pattern in EI-MS would be expected to show characteristic losses of the ethyl and phenyl radicals. The relative abundance of the fragment ions is governed by the stability of the resulting cations. nih.gov Typical fragmentation pathways for tetraorganolead compounds involve the sequential loss of the organic substituents. dgk-home.de

Tandem Mass Spectrometry (MS/MS): This technique involves the selection of a specific ion (a precursor ion) from the initial mass spectrum, which is then subjected to further fragmentation to produce product ions. measurlabs.com This method is invaluable for establishing fragmentation pathways and confirming the connectivity of a molecule. For diethyldiphenylplumbane, selecting the molecular ion and observing the loss of specific fragments (e.g., ethyl or phenyl groups) would provide definitive structural information.

Mass Spectrometry (MS) and Tandem MS for Structural Characterization

Photodissociation and Gas-Phase Ion Chemistry for Fragmentation Analysis

The study of diethyldiphenylplumbane in the gas phase provides critical data on its stability and fragmentation patterns. Gas-phase ion chemistry, a field that examines the kinetics and thermodynamics of ionic reactions in the absence of a solvent, is instrumental in this analysis. colorado.edu Mass spectrometry techniques are central to investigating the reactivity and fundamental properties of ions derived from the parent molecule. colorado.edu

Upon ionization, diethyldiphenylplumbane can undergo photodissociation, where the absorption of photons leads to the cleavage of chemical bonds. The resulting fragment ions are then analyzed to piece together the molecule's structure. The appearance energy for the formation of specific fragment ions can be precisely determined, offering quantitative data on bond strengths within the molecule. mdpi.comnist.gov

Gas-phase ion/ion reactions can be employed to manipulate the analyte ions for more detailed structural characterization through tandem mass spectrometry. nih.gov This approach is particularly useful for differentiating between isomers and understanding complex fragmentation pathways. nih.gov The fragmentation of organolead compounds like diethyldiphenylplumbane often involves the homolytic cleavage of the weak carbon-lead (C-Pb) bond, leading to the formation of radical species. wikipedia.org

The primary fragmentation pathways for diethyldiphenylplumbane under mass spectrometric conditions would be expected to involve the loss of ethyl and phenyl radicals. The relative abundance of the resulting fragment ions provides information about the relative strengths of the Pb-C(ethyl) and Pb-C(phenyl) bonds.

Table 1: Potential Fragmentation Ions of Diethyldiphenylplumbane in Mass Spectrometry

| Ion | m/z (calculated) | Description |

| [Pb(C₂H₅)₂(C₆H₅)₂]⁺ | 453.6 | Molecular Ion |

| [Pb(C₂H₅)(C₆H₅)₂]⁺ | 424.6 | Loss of an ethyl radical |

| [Pb(C₂H₅)₂C₆H₅]⁺ | 376.5 | Loss of a phenyl radical |

| [PbC₆H₅]⁺ | 285.3 | Loss of two ethyl and one phenyl radical |

| [PbC₂H₅]⁺ | 237.3 | Loss of two phenyl and one ethyl radical |

| [Pb]⁺ | 208.2 | Bare lead ion |

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of diethyldiphenylplumbane. avantierinc.comlinseis.com These methods are based on the principle that molecular bonds vibrate at specific, characteristic frequencies. libretexts.org By analyzing the absorption or scattering of light, a spectrum is generated that acts as a unique molecular fingerprint. avantierinc.comlibretexts.org

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrational transitions. libretexts.org The IR spectrum of diethyldiphenylplumbane would exhibit characteristic absorption bands corresponding to the various functional groups present.

Aromatic C-H Stretching: Peaks are expected in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds in the phenyl groups. spectroscopyonline.com

Aliphatic C-H Stretching: Absorptions corresponding to the C-H bonds of the ethyl groups would appear just below 3000 cm⁻¹. spectroscopyonline.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl rings typically occur in the 1600-1450 cm⁻¹ range. spectroscopyonline.com

Pb-C Stretching: The vibrations of the lead-carbon bonds are expected to appear at lower frequencies, in the far-infrared region, due to the heavy mass of the lead atom.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. linseis.com It is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For diethyldiphenylplumbane, Raman spectroscopy would be especially useful for observing the symmetric Pb-C stretching vibrations, which may be weak or absent in the IR spectrum. The technique provides valuable information about the molecular framework and the nature of the lead-carbon bonds. avantierinc.comnih.gov

Table 2: Expected Vibrational Modes for Diethyldiphenylplumbane

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| CH₂ Bending (Scissoring) | ~1465 | IR |

| CH₃ Bending (Asymmetric) | ~1450 | IR |

| CH₃ Bending (Symmetric) | ~1375 | IR |

| Phenyl Ring Vibrations | Various | IR, Raman |

| Pb-C Stretch | < 600 | IR, Raman |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules, which are molecules that are non-superimposable on their mirror images. nih.gov CD spectroscopy measures the differential absorption of left and right-circularly polarized light. mosbri.eu While diethyldiphenylplumbane itself is not chiral, the introduction of appropriate substituents on the phenyl rings or the creation of stereogenic centers at the alpha-carbon of the ethyl groups could lead to chiral derivatives.

For such chiral derivatives, CD spectroscopy would be an invaluable tool for:

Determining Absolute Configuration: The sign and intensity of the CD signals can often be correlated with the absolute stereochemistry of the molecule.

Studying Conformational Changes: CD is highly sensitive to the three-dimensional structure of molecules, making it useful for monitoring conformational changes in solution. nih.gov

Investigating Supramolecular Assembly: The technique can be used to study the formation of chiral aggregates and self-assembled structures. nih.gov

The development of chiral organolead compounds and their characterization by CD spectroscopy could open up new avenues in stereoselective synthesis and materials science. rsc.org

Laser Interferometry in Optical Rotation Studies

Laser interferometry is a high-precision measurement technique that utilizes the interference of laser beams. attocube.com While not a direct method for studying molecular structure in the same way as spectroscopy, it plays a crucial role in the precise measurement of optical rotation, a key property of chiral molecules. numberanalytics.com The ability to measure microscopic displacements and changes in refractive index makes it a powerful tool in advanced polarimetry. attocube.com

In the context of chiral derivatives of diethyldiphenylplumbane, laser interferometry could be employed to enhance the sensitivity and accuracy of optical rotation measurements. This is particularly important for compounds with weak chiroptical properties or when only small sample quantities are available. The high precision of laser interferometry allows for the detection of very small changes in the angle of rotation of plane-polarized light as it passes through a chiral sample. nih.gov This data is fundamental for characterizing the enantiomeric purity and specific rotation of new chiral organolead compounds.

Electronic Structure and Bonding Analysis

Quantum Chemical Approaches to Lead-Carbon Bonding

Quantum chemical calculations provide a theoretical framework for understanding the nature of the chemical bonds within diethyldiphenylplumbane. nih.gov These computational methods can be used to model the molecule's geometry, electronic structure, and reactivity. The lead-carbon bond in organolead compounds is known to be relatively weak and polarized. wikipedia.org

Quantum chemical analyses, such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM), can be employed to quantify the degree of covalent and ionic character in the Pb-C bonds. rsc.org These methods provide insights into the distribution of electron density and the nature of the orbitals involved in bonding. For instance, the analysis of the Pb(II) electronic configuration, which is [Xe] 4f¹⁴ 5d¹⁰ 6s², reveals the involvement of the 6s and 6p orbitals in coordination with ligands. mdpi.com

By applying these computational tools to diethyldiphenylplumbane, researchers can gain a deeper understanding of the factors that govern its stability and reactivity. The results of these calculations can also be correlated with experimental data from spectroscopic studies to provide a comprehensive picture of the molecule's properties.

Relativistic Effects in Organolead Compounds

Due to the high atomic number of lead (Z=82), relativistic effects play a significant role in determining the chemical and physical properties of its compounds. nih.govresearchgate.net These effects arise from the high velocities of the inner-shell electrons, which approach a significant fraction of the speed of light. kg.ac.rs This leads to a relativistic contraction and stabilization of the s and p orbitals and an expansion and destabilization of the d and f orbitals. researchgate.net

For diethyldiphenylplumbane, relativistic effects have several important consequences:

Bond Lengths: The relativistic contraction of the 6s and 6p orbitals of lead influences the length and strength of the Pb-C bonds.

Inert Pair Effect: The stabilization of the 6s orbital contributes to the well-known inert pair effect, which explains the stability of the Pb(II) oxidation state in inorganic lead compounds. wikipedia.org In organolead chemistry, while Pb(IV) is dominant, the underlying relativistic effects still influence the bonding. wikipedia.org

Spectroscopic Properties: Relativistic effects can influence the energies of molecular orbitals and thus affect the spectroscopic properties of the molecule.

Accurate quantum chemical calculations for organolead compounds must incorporate relativistic effects to provide results that are in good agreement with experimental observations. arxiv.org The study of these effects is crucial for a fundamental understanding of the chemistry of heavy elements. nih.govkg.ac.rs

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful quantum mechanical model used to predict and explain the reactivity of chemical species. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy and spatial distribution of these frontier orbitals are key determinants of reaction pathways.

In the context of diethyldiphenylplumbane, the HOMO would be the molecular orbital with the highest energy that is occupied by electrons, while the LUMO would be the lowest energy molecular orbital that is unoccupied. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, initiating a chemical reaction. biomedres.us

Detailed Research Findings

A comprehensive search of the available scientific literature did not yield specific experimental or computational studies detailing the Frontier Molecular Orbital analysis of diethyldiphenylplumbane. Consequently, precise data for the HOMO and LUMO energies, their spatial distributions, and the resulting HOMO-LUMO gap for this particular compound are not available.

However, based on the general principles of FMO theory and the known electronic properties of the constituent functional groups, a qualitative discussion can be presented. The HOMO of diethyldiphenylplumbane is expected to have significant contributions from the p-orbitals of the phenyl groups and the sigma bonds of the lead-carbon framework. The phenyl groups, with their delocalized π-electron systems, are likely to be the primary sites of the HOMO. The LUMO, on the other hand, is anticipated to be associated with the antibonding orbitals of the lead-carbon bonds and the π* orbitals of the phenyl rings.

The relative energies of the HOMO and LUMO would be influenced by the interplay of the inductive effects of the ethyl groups and the resonance effects of the phenyl groups. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for calculating these molecular orbital properties. ijarset.comresearchgate.net Such calculations would provide quantitative values for the HOMO and LUMO energies and allow for the visualization of the orbital shapes, offering a more detailed understanding of the reactivity of diethyldiphenylplumbane.

Interactive Data Tables

In the absence of specific literature data for diethyldiphenylplumbane, the following tables are presented as templates that would be populated with data from future computational or experimental studies.

Table 1: Calculated Frontier Molecular Orbital Energies for Diethyldiphenylplumbane

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Table 2: Global Reactivity Descriptors for Diethyldiphenylplumbane (Calculated from HOMO-LUMO Energies)

| Descriptor | Formula | Value |

| Ionization Potential (I) | -EHOMO | Data not available |

| Electron Affinity (A) | -ELUMO | Data not available |

| Chemical Hardness (η) | (I - A) / 2 | Data not available |

| Chemical Softness (S) | 1 / (2η) | Data not available |

| Electronegativity (χ) | (I + A) / 2 | Data not available |

These tables underscore the necessity for dedicated research to fully elucidate the electronic structure and reactivity of diethyldiphenylplumbane through the lens of Frontier Molecular Orbital theory.

Reactivity and Mechanistic Investigations of Diethyldiphenylplumbane

Mechanistic Pathways of Organolead Reactions

The reactivity of organolead compounds, including diethyldiphenylplumbane, is governed by several mechanistic pathways. These pathways dictate how the lead-carbon bond behaves in the presence of various reagents and conditions.

Nucleophilic and Electrophilic Substitution Reactions at Lead

Nucleophilic Substitution: In nucleophilic substitution reactions, an electron-rich species (a nucleophile) attacks an electron-deficient center. geeksforgeeks.org In the context of diethyldiphenylplumbane, the lead atom can be the electrophilic center, though this is less common than substitution at the carbon atom. When substitution occurs at the lead atom, a nucleophile displaces one of the organic ligands (ethyl or phenyl groups). The general form of a nucleophilic substitution reaction is Nu⁻ + R-X → Nu-R + X⁻, where Nu⁻ is the nucleophile, R-X is the substrate, and X⁻ is the leaving group. geeksforgeeks.org Nucleophilic substitution reactions are categorized into SN1 (unimolecular) and S_N2 (bimolecular) mechanisms. uky.edu The S_N1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the S_N2 mechanism is a single-step concerted reaction. geeksforgeeks.orguky.edu The reactivity of haloalkanes in nucleophilic substitution reactions is influenced by the polarity of the carbon-halogen bond. savemyexams.com

Electrophilic Substitution: Electrophilic substitution reactions involve an electrophile (an electron-seeking species) replacing a functional group on a compound, which is often a hydrogen atom. In aromatic compounds like the phenyl groups of diethyldiphenylplumbane, an electrophile attacks the electron-rich aromatic ring. science-revision.co.uk This process is characteristic of aromatic molecules and allows for the introduction of various functional groups. science-revision.co.uk The reaction proceeds through a two-step mechanism: the electrophile attacks the aromatic ring to form a positively charged intermediate (arenium ion or sigma complex), which then loses a proton to restore aromaticity. science-revision.co.uklibretexts.org The stability of this intermediate is crucial in determining the reaction rate. lkouniv.ac.in Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. science-revision.co.uklkouniv.ac.in

Addition and Elimination Reactions involving Organoplumbanes

Addition Reactions: Addition reactions are characteristic of unsaturated compounds, such as those with double or triple bonds, where a molecule is added across the multiple bond, resulting in a single product. weebly.comsiyavula.com In the context of organoplumbanes, addition reactions can occur across a double or triple bond within one of the organic ligands. These reactions can be initiated by electrophiles, nucleophiles, or free radicals. acs.org For instance, electrophilic addition to an alkene involves the attack of an electrophile on the double bond to form a carbocation, which is then attacked by a nucleophile. acs.orgalmaaqal.edu.iq

Elimination Reactions: Elimination reactions are essentially the reverse of addition reactions, where atoms or groups are removed from a molecule, typically from adjacent carbon atoms, to form a double or triple bond. weebly.comalmaaqal.edu.iq These reactions can proceed through different mechanisms, such as E1 (unimolecular), E2 (bimolecular), and E1cb (unimolecular conjugate base). almaaqal.edu.iq The E1 mechanism involves the formation of a carbocation intermediate, similar to the S_N1 reaction, and often competes with it. almaaqal.edu.iq The E2 mechanism is a concerted process where a base removes a proton and a leaving group departs simultaneously. almaaqal.edu.iq

Free-Radical Transformations

The lead-carbon bond is relatively weak, making organolead compounds susceptible to homolytic cleavage, which generates free radicals. chemeurope.com A free radical is an atom or molecule that has an unpaired electron. nih.gov This ease of forming free radicals is a key aspect of the chemistry of organolead compounds. chemeurope.com The generation of these reactive species can initiate various chemical transformations. Free radicals can be formed through processes like the transfer of electrons to molecular oxygen. nih.gov The persistence of free radicals can be influenced by their chemical environment and physical state. mdpi.com In some systems, the concentration of free radicals can exist in a dynamic equilibrium of dissociation and association. mdpi.com

Chemical Transformations of the Lead-Carbon Bond

The lead-carbon (Pb-C) bond is the defining feature of organolead compounds, and its transformations are central to their chemistry. The Pb-C bond is significantly weaker than the analogous bonds in other Group 14 organometallic compounds (C-C, C-Si, C-Ge, C-Sn). chemeurope.comwikipedia.org For instance, the dissociation energy of the C-Pb bond in tetramethyllead (B1204573) is approximately 204 kJ/mol, whereas the C-Sn bond in tetramethyltin (B1198279) is about 297 kJ/mol. chemeurope.com This inherent weakness makes the Pb-C bond prone to cleavage under various conditions.

One of the primary reactions involving the Pb-C bond is transmetalation, where the organic group is transferred from lead to another metal. chemeurope.com This is a common reaction for aryl and vinyl organoleads. chemeurope.com Another significant transformation is acid-catalyzed heterocyclic cleavage. chemeurope.com Due to their reactivity, organoleads, being more reactive than organotins, are utilized in coupling reactions to form sterically hindered biaryls. chemeurope.com

Kinetic and Thermodynamic Analysis of Diethyldiphenylplumbane Reactions

The study of reaction kinetics provides insight into the rates of chemical reactions and the factors that influence them, while thermodynamics deals with the energy changes that accompany these reactions. msu.edunih.gov A kinetic analysis of a reaction often involves determining the rate equation, which expresses the reaction rate as a function of the concentrations of the reactants. msu.edu The Arrhenius equation is commonly used to describe the temperature dependence of reaction rates. sdewes.org

For diethyldiphenylplumbane, a comprehensive kinetic and thermodynamic analysis would involve studying how factors like temperature, pressure, and the concentration of reactants affect the rate and equilibrium of its reactions. For instance, the decomposition of organolead compounds can be analyzed to determine kinetic and thermodynamic parameters such as activation energy and enthalpy of formation. mdpi.comchemrxiv.org Such analyses are crucial for understanding the reaction mechanisms and for optimizing reaction conditions. sdewes.orgrsc.org

Influence of Ligand Environment on Diethyldiphenylplumbane Reactivity

The reactivity of a metal complex is significantly influenced by the nature of the ligands attached to the metal center. chemijournal.com Ligands can affect the electronic and steric properties of the metal, thereby modulating its reactivity. chemijournal.comyoutube.com In the case of diethyldiphenylplumbane, the ethyl and phenyl ligands create a specific environment around the lead atom.

The electron-donating or electron-withdrawing nature of the ligands can alter the electron density at the lead center, which in turn affects its susceptibility to attack by electrophiles or nucleophiles. rsc.org For example, more electron-donating ligands can increase the electron density on the metal, potentially making it more reactive towards electrophiles. rsc.org The steric bulk of the ligands can also play a crucial role by hindering the approach of reactants to the lead center. vulcanchem.com

The strength of the ligand field, which describes the interaction between the metal and the ligands, can also impact reactivity. chemijournal.com Strong-field ligands cause a larger splitting of the metal's d-orbitals, which can affect the stability and reactivity of the complex. chemijournal.com Changes in the ligand environment can lead to different reaction pathways and products. osti.gov

Computational Chemistry and Theoretical Modeling of Diethyldiphenylplumbane

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of a molecule's electronic structure to predict a wide array of properties. However, specific DFT studies on diethyldiphenylplumbane are not present in the current body of scientific literature.

In principle, DFT calculations could be employed to determine the most stable three-dimensional arrangement of atoms in diethyldiphenylplumbane. This process, known as geometry optimization, would yield precise bond lengths, bond angles, and dihedral angles. Following optimization, further calculations could predict the compound's thermodynamic stability, for instance, by calculating its formation energy or by comparing its energy to that of potential decomposition products. Such predictions are crucial for understanding the compound's persistence and potential transformation pathways. stackexchange.comumn.eduaps.org

Table 1: Hypothetical Data Table for DFT Geometry Optimization of Diethyldiphenylplumbane

| Parameter | Predicted Value |

| Pb-C (ethyl) bond length (Å) | Data not available |

| Pb-C (phenyl) bond length (Å) | Data not available |

| C-Pb-C bond angle (°) | Data not available |

| Total Energy (Hartree) | Data not available |

| Point Group | Data not available |

This table illustrates the type of data that would be generated from a DFT geometry optimization study. Currently, no such data has been published for diethyldiphenylplumbane.

DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman active modes. researchgate.netfaccts.de These calculated frequencies are invaluable for interpreting experimental vibrational spectra, allowing for the assignment of specific spectral bands to particular molecular motions. For diethyldiphenylplumbane, this would help in identifying characteristic vibrations of the ethyl and phenyl groups attached to the lead atom. The absence of imaginary frequencies in such a calculation would also confirm that the optimized geometry corresponds to a true energy minimum. stackexchange.com

The electronic transitions of a molecule, which give rise to its ultraviolet-visible (UV-Vis) spectrum, can be predicted using time-dependent DFT (TD-DFT). numberanalytics.comolemiss.eduarxiv.org These calculations would provide the excitation energies and oscillator strengths for the electronic transitions in diethyldiphenylplumbane, helping to understand its photophysical properties.

Vibrational Frequency Calculations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. stanford.eduresearchgate.net An MD simulation of diethyldiphenylplumbane could provide insights into its conformational dynamics, such as the rotation of the ethyl and phenyl groups, and its interactions with other molecules or a solvent. This would be particularly useful for understanding its behavior in solution and its potential for intermolecular interactions. ucsf.edunih.govreadthedocs.io Currently, there are no published MD simulation studies specifically focused on diethyldiphenylplumbane.

Computer-Aided Structure Elucidation (CASE) Approaches

Computer-Aided Structure Elucidation (CASE) systems use computational algorithms to determine the structure of a molecule based on its spectroscopic data. acdlabs.comamericanpharmaceuticalreview.comrsc.org

For a known compound like diethyldiphenylplumbane, CASE approaches could be used in a confirmatory role. By inputting its experimental Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectra, a CASE program could verify that the data is consistent with the expected structure. mdpi.com This process can also help in the detailed assignment of spectral features. While spectral data for similar compounds exist, a comprehensive, integrated analysis for diethyldiphenylplumbane using modern CASE tools has not been reported. hmdb.carsc.orgmsu.eduvscht.czspecac.comlibretexts.orgupi.edupressbooks.pub

Table 2: Illustrative Table for Multi-Spectroscopic Data Integration for Diethyldiphenylplumbane

| Spectroscopic Technique | Key Experimental Observables | Predicted/Correlated Structural Features |

| NMR | Chemical Shifts, Coupling Constants | Data not available |

| MS | Molecular Ion Peak, Fragmentation Pattern | Data not available |

| IR | Vibrational Frequencies (e.g., C-H stretch, aromatic C=C stretch) | Data not available |

| UV-Vis | Wavelengths of Maximum Absorbance (λmax) | Data not available |

This table exemplifies how multi-spectroscopic data would be integrated in a CASE study. Specific experimental and predicted data for diethyldiphenylplumbane are not available in the literature.

Information regarding the computational and theoretical chemistry of Plumbane, diethyldiphenyl- is not available in current scientific literature.

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of specific research on the chemical compound Plumbane, diethyldiphenyl-, particularly concerning its computational and theoretical chemistry. The highly specialized topics of machine learning methodologies for its structure prediction and the theoretical elucidation of its reaction mechanisms are not documented in the available literature.

While general computational methods such as Density Functional Theory (DFT) are applied to broader classes of organolead compounds for studying structural properties and predicting NMR chemical shifts allenpress.comacs.orgnih.gov, and machine learning is an emerging tool in chemical structure and property prediction nih.govrsc.orgfrontiersin.orgarxiv.orgarxiv.org, no studies were found that specifically focus on diethyldiphenylplumbane. The existing research on organometallic chemistry and reaction mechanisms is extensive but does not provide the specific data required to address the user's request dokumen.pubmasterorganicchemistry.commckgroup.orgphotobiology.infolibretexts.org.

Due to the absence of targeted research and published data on Plumbane, diethyldiphenyl-, it is not possible to generate a scientifically accurate and detailed article on the requested topics of "Machine Learning Methodologies in Structure Prediction" and "Theoretical Elucidation of Reaction Mechanisms" for this specific compound.

Derivative Chemistry and Functionalization Strategies of Diethyldiphenylplumbane

Synthesis of Organoplumbane Analogues

The synthesis of analogues of diethyldiphenylplumbane often involves the substitution of one or more of the organic moieties with other functional groups. These reactions typically proceed via cleavage of the C-Pb bond.

Organoplumbane Sulfur Compounds

While specific reactions of diethyldiphenylplumbane with sulfur-containing reagents are not extensively documented, the synthesis of organolead-sulfur compounds can be inferred from the general reactivity of tetraorganoplumbanes. One potential route involves the reaction of diethyldiphenylplumbane with elemental sulfur. In related organometallic chemistry, insertion of sulfur into metal-carbon bonds is a known process. Another approach could involve the reaction of a diethyldiphenylplumbane derivative, such as diethyldiphenyllead dihalide, with a sulfur-containing nucleophile like sodium sulfide (B99878) or an alkylthiolate.

A general method for the synthesis of organometallic sulfur compounds involves the reaction of an organometallic halide with a sulfur source. acs.org For instance, a hypothetical reaction for diethyldiphenylplumbane could first involve its halogenation to form diethyldiphenyllead dihalide, which could then be treated with a sulfiding agent.

| Reactant 1 | Reactant 2 | Potential Product | General Reaction Type |

| Diethyldiphenylplumbane | Elemental Sulfur | Diethyldiphenyllead sulfide or polysulfides | Insertion |

| Diethyldiphenyllead dihalide | Sodium Sulfide | (Et2Ph2Pb)nS (Polymeric) | Nucleophilic Substitution |

| Diethyldiphenyllead dihalide | Thiol (RSH) | Et2Ph2Pb(SR)2 | Nucleophilic Substitution |

Organoplumbyl Selenides and Tellurides

The synthesis of organoplumbyl selenides and tellurides has been reported for triorganoplumbyl species, and similar methodologies could potentially be applied to diethyldiphenylplumbane. A general route involves the reaction of a triorganoplumbyllithium species with elemental selenium or tellurium. thieme-connect.de This is followed by reaction with a chlorotriorganometal compound to yield the desired selenide (B1212193) or telluride. thieme-connect.de

For diethyldiphenylplumbane, a hypothetical pathway could involve the selective cleavage of one or two organic groups to form a diorganoplumbyl or triorganoplumbyl intermediate, which could then react with elemental selenium or tellurium. Another approach involves the reaction of an organometallic halide with a selenating or tellurating agent. For example, diorganotellurium dihalides have been synthesized by reacting organomercury chlorides with tellurium tetrabromide. scispace.com A similar transmetalation approach might be feasible for diethyldiphenylplumbane.

General synthetic routes for organometallic selenides and tellurides are presented below:

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Triorganoplumbyllithium (R3PbLi) | Elemental Selenium (Se) | R3Pb-Se-Li | thieme-connect.de |

| Triorganoplumbyllithium (R3PbLi) | Elemental Tellurium (Te) | R3Pb-Te-Li | thieme-connect.de |

| Organohalide (RX) | Sodium Telluride (Na2Te) | Diorganyl Telluride (R2Te) | mdpi.com |

Organoplumbanamines and Related Nitrogen-Containing Derivatives

The synthesis of organoplumbanamines, or organolead compounds containing a lead-nitrogen bond, is another area of derivative chemistry. While specific examples starting from diethyldiphenylplumbane are scarce, the synthesis of a primary plumbylamine, (tri-tert-butylplumbyl)amine, has been achieved by reacting the corresponding plumbyl (B1237000) halide with potassium amide (KNH2) in liquid ammonia. researchgate.net This suggests that diethyldiphenyllead dihalide could potentially be converted to a diamine derivative under similar conditions.

Another general approach to amine synthesis is the reaction of an alkyl halide with an amine. numberanalytics.com Following this logic, diethyldiphenyllead dihalide could react with a primary or secondary amine to form the corresponding organoplumbanamine.

| Reactant 1 | Reactant 2 | Potential Product | General Reaction Type |

| Diethyldiphenyllead dihalide | Potassium Amide (KNH2) | Diethyldiphenyllead diamine | Nucleophilic Substitution |

| Diethyldiphenyllead dihalide | Primary Amine (RNH2) | Et2Ph2Pb(NHR)2 | Nucleophilic Substitution |

| Diethyldiphenyllead dihalide | Secondary Amine (R2NH) | Et2Ph2Pb(NR2)2 | Nucleophilic Substitution |

Directed Functional Group Incorporation

For example, ortho-lithiation of a phenyl group, directed by a suitable functional group, is a common strategy in organic synthesis. If a functional group were present on one of the phenyl rings of a diethyldiphenylplumbane derivative, it could potentially direct metallation to the ortho position, allowing for the introduction of various electrophiles. However, the reactivity of the C-Pb bond might compete with C-H activation pathways.

Transient directing groups, which are reversibly attached to the substrate, offer another advanced strategy for C-H functionalization. snnu.edu.cnnih.gov This approach avoids the need for separate steps for installing and removing the directing group. snnu.edu.cn A hypothetical application to diethyldiphenylplumbane could involve the in-situ formation of a derivative with a directing group that facilitates the functionalization of one of the phenyl rings.

Applications in Advanced Organometallic Chemistry and Catalysis Research

Diethyldiphenylplumbane as a Precursor in Catalytic Systems

The utility of organometallic compounds as precursors for catalytic systems is a well-established principle in chemistry. beilstein-journals.orgmdpi.com These precursors can be transformed into active catalysts under specific reaction conditions. frontiersin.org The choice of precursor can significantly influence the resulting catalyst's activity, selectivity, and stability. rsc.org For instance, different cobalt precursors have been shown to affect the physicochemical properties and catalytic performance of Co3O4 catalysts in methane (B114726) combustion. rsc.org

In the context of lead-containing compounds, lead acetate (B1210297) is a known component in the preparation of Lindlar catalysts, where it acts as a "poison" to deactivate palladium sites, thereby enhancing selectivity in the hydrogenation of alkynes to alkenes. wikipedia.org However, specific research detailing the use of diethyldiphenylplumbane as a direct precursor in the synthesis of catalytic systems is not widely documented in publicly available literature. The potential of diethyldiphenylplumbane in this area would likely involve its decomposition or reaction to form catalytically active lead-based species or its use as a ligand or additive to modify the properties of other transition metal catalysts. Further research would be necessary to explore these possibilities and to characterize the resulting catalytic systems.

Role in Novel Organic Synthesis Methodologies

Organometallic reagents are fundamental to many novel organic synthesis methodologies, enabling the formation of complex molecular architectures. solubilityofthings.commit.edu Reagents like Grignard and organolithium compounds are widely used for their ability to form carbon-carbon bonds. solubilityofthings.com The development of new synthetic methods is a continuous effort in organic chemistry, aiming for greater efficiency, selectivity, and sustainability. numberanalytics.commdpi.com

While there is a vast body of literature on the application of various organometallic compounds in synthesis, specific and detailed research on the role of diethyldiphenylplumbane in novel organic synthesis methodologies is limited in publicly accessible sources. Its potential utility could lie in its ability to act as a source of ethyl or phenyl groups in cross-coupling reactions, similar to how other organometallic reagents are used. nih.govbeilstein-journals.org However, without specific research findings, its reactivity, scope, and advantages over existing reagents remain speculative. The development of new synthetic methodologies often involves exploring the unique reactivity of underutilized compounds, and diethyldiphenylplumbane could be a candidate for such exploratory research.

Design and Synthesis of New Organometallic Architectures

The design and synthesis of new organometallic architectures are driven by the quest for novel properties and applications in areas such as materials science and catalysis. nih.govrsc.org This can involve the synthesis of organometallic polymers, which are of interest for their potential electronic, magnetic, and catalytic properties. numberanalytics.comrsc.orgnih.govresearchgate.net The synthesis of these complex structures often relies on the self-assembly of molecular precursors or controlled polymerization reactions. rsc.orgnih.gov

Future Trajectories in Organometallic Research

Future research in organometallic chemistry will likely continue to focus on the development of sustainable catalytic processes, the synthesis of advanced materials with tailored properties, and the exploration of novel reactivity. solubilityofthings.comnumberanalytics.comnumberanalytics.com The discovery and development of new organometallic compounds and their applications remain a key driver of innovation in chemistry. solubilityofthings.com

For a compound like diethyldiphenylplumbane, future research trajectories could involve a systematic investigation of its fundamental reactivity and coordination chemistry. This would lay the groundwork for exploring its potential applications in the areas discussed above. Detailed mechanistic studies would be crucial to understanding its behavior and to designing new catalytic cycles or synthetic transformations. Furthermore, the synthesis and characterization of new organometallic architectures derived from diethyldiphenylplumbane could reveal novel structural motifs and material properties. While current literature lacks extensive details on this specific compound, its place within the broader family of organometallic compounds suggests that it could hold untapped potential for future discoveries in organometallic research.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.